2-(3-Hydroxyphenyl)-7-methoxychroman-4-one

Catalog No.
S3350952
CAS No.
32274-72-9
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Hydroxyphenyl)-7-methoxychroman-4-one

CAS Number

32274-72-9

Product Name

2-(3-Hydroxyphenyl)-7-methoxychroman-4-one

IUPAC Name

2-(3-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-19-12-5-6-13-14(18)9-15(20-16(13)8-12)10-3-2-4-11(17)7-10/h2-8,15,17H,9H2,1H3

InChI Key

YETISVQJYRETIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=CC=C3)O

2-(3-Hydroxyphenyl)-7-methoxychroman-4-one is a synthetic compound belonging to the chromanone class, characterized by its unique structural features that include a chroman-4-one backbone substituted with a hydroxyl group at the 3-position of the phenyl ring and a methoxy group at the 7-position. This compound is notable for its potential biological activities and therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The chemical reactivity of 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one can be attributed to its functional groups, which allow for various chemical transformations. Common reactions include:

  • Hydroxyl Group Reactions: The hydroxyl group can participate in hydrogen bonding, influencing solubility and reactivity.
  • Methoxy Group Reactions: The methoxy group can undergo demethylation or substitution reactions, allowing for further derivatization.
  • Electrophilic Aromatic Substitution: The aromatic nature of the compound makes it susceptible to electrophilic substitution, which can modify the phenyl ring.

These reactions facilitate the exploration of derivatives with enhanced biological properties.

Research has indicated that 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one exhibits various biological activities, including:

  • Antioxidant Activity: The compound has shown significant radical scavenging capabilities, which may help mitigate oxidative stress-related diseases.
  • Anti-inflammatory Properties: Studies suggest that it may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory effects.
  • Antidiabetic Effects: Some derivatives have demonstrated potential in inhibiting enzymes related to glucose metabolism, indicating possible applications in diabetes management .

Synthesis of 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one typically involves several key steps:

  • Formation of the Chroman Backbone: This can be achieved through cyclization reactions involving appropriate phenolic precursors.
  • Substitution Reactions: Introduction of the hydroxyl and methoxy groups can be accomplished via electrophilic aromatic substitution or nucleophilic addition methods.
  • Purification: Crystallization or chromatography techniques are often employed to purify the final product.

Recent studies have explored various synthetic pathways that enhance yield and selectivity, including divergent synthesis strategies from substituted phenols .

The applications of 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one extend across several domains:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting oxidative stress and inflammatory diseases.
  • Nutraceuticals: Due to its antioxidant properties, it may be incorporated into dietary supplements aimed at promoting health.
  • Cosmetic Formulations: Its potential skin-protective effects could lead to applications in skincare products.

Interaction studies have revealed that 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one may interact with various biological targets, including:

  • Enzymatic Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenases and sirtuins .
  • Receptor Binding: Investigations into its binding affinity to specific receptors suggest potential roles in modulating signaling pathways related to inflammation and metabolism.

These interactions underscore its therapeutic potential and warrant further investigation into its mechanisms of action.

Several compounds share structural similarities with 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Activities
2-HydroxyflavanoneHydroxyl group at C2Antioxidant, anti-inflammatory
Taxifolin (Dihydroquercetin)Flavonoid with multiple hydroxyl groupsAntioxidant, anticancer
SilybinMultiple hydroxyl groups on a flavonol backboneHepatoprotective, antioxidant
6-MethoxyflavoneMethoxy group at C6Antioxidant, anti-inflammatory

Each of these compounds possesses distinct biological activities influenced by their structural variations. The unique combination of a methoxy group at position seven and a hydroxyl group at position three in 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one contributes to its specific pharmacological profile.

The phylogenetic distribution of 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one is restricted to specific angiosperm families, particularly those within the order Asparagales and Fabales. The Asparagaceae family, which includes genera such as Polygonatum and Ruscus, represents a primary source of this compound. For instance, rhizomes of Polygonatum odoratum (Asparagaceae) have yielded structurally analogous chroman-4-ones, including methylodoratumanone A and 3-(4′-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one. Similarly, bulbs of Ruscus species (Asparagaceae) contain homologs such as 2,5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman-4-one.

Within the Fabaceae family, the compound has been isolated from Rhynchosia species, notably Rhynchosia campanulatus and Rhynchosia rotundus, where it accumulates in bulbous tissues. These findings suggest a convergent evolutionary trajectory for chroman-4-one biosynthesis in phylogenetically distant taxa, likely driven by selective pressures related to environmental adaptation.

Table 1. Phylogenetic Distribution of 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one and Analogous Compounds

Plant FamilyGenus/SpeciesPlant PartStructural Analogues Identified
AsparagaceaePolygonatum odoratumRhizomes3-(4′-Hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one
AsparagaceaeRuscus spp.Bulbs2,5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman-4-one
FabaceaeRhynchosia spp.Bulbs(3S)-5,7-Dihydroxy-(4′-hydroxy-3′-methoxybenzyl)-4-chromanone

The restricted distribution of this compound underscores its role as a chemotaxonomic marker for these plant groups. Its absence in basal angiosperms and gymnosperms further supports its emergence as a derived trait in advanced eudicots and monocots.

2-(3-Hydroxyphenyl)-7-methoxychroman-4-one represents a structurally distinct chromanone derivative with significant potential for anticancer applications. This compound, bearing the molecular formula C16H14O4 and molecular weight of 270.28 g/mol, exhibits a characteristic chroman-4-one backbone substituted with a 3-hydroxyphenyl group at the 2-position and a methoxy group at the 7-position [1] [2].

Mechanistic Insights from Structural Analogues

While direct cytotoxicity data for 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one remains limited, extensive research on structurally related chromanone derivatives provides valuable mechanistic insights. The 7-methoxychroman-4-one scaffold has demonstrated remarkable anticancer properties across diverse neoplastic cell lines, with several derivatives showing superior activity compared to established chemotherapeutic agents [3] [4].

3-Benzylidene-7-methoxychroman-4-one derivatives have exhibited potent cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 (breast cancer), KB (nasopharyngeal epidermoid carcinoma), and SK-N-MC (human neuroblastoma) cells. The most active derivative, 3-chloro-4,5-dimethoxybenzylidene-7-methoxychroman-4-one, demonstrated IC50 values ranging from 7.56 to 25.04 μg/ml, significantly outperforming etoposide in several cell lines [3] [5].

Apoptotic Pathway Activation

The cytotoxic mechanisms of chromanone derivatives primarily involve apoptosis induction through multiple pathways. Research on related compounds has revealed that these derivatives induce significant morphological changes characteristic of apoptotic cell death, including chromatin condensation, nuclear fragmentation, and membrane blebbing [6] [7].

Fusarochromanone (FC101), a structurally related mycotoxin, demonstrates how chromanone derivatives can induce G1 cell cycle arrest and apoptosis through downregulation of cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and Cdc25A, while upregulating CDK inhibitors (p21 Cip1 and p27 Kip1) [8]. This results in hypophosphorylation of the retinoblastoma protein (Rb), effectively blocking cell cycle progression.

Oxidative Stress Mechanisms

Recent investigations have identified pro-oxidant properties as a key mechanism underlying chromanone cytotoxicity. Studies on flavanone/chromanone derivatives revealed that these compounds generate significant oxidative stress through increased intracellular reactive oxygen species (ROS) levels and decreased glutathione (GSH) concentrations [9]. This oxidative stress contributes to DNA damage, apoptosis induction, and autophagy activation in cancer cells.

Selective Tumor Targeting

One of the most promising aspects of chromanone derivatives is their selective toxicity toward malignant cells. Research on 7-methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one demonstrated approximately 69-fold higher cytotoxicity against human oral squamous cell carcinoma cell lines compared to normal oral cells [10]. This remarkable selectivity suggests that 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one may possess similar discriminatory properties.

Cell Line TypeRepresentative CompoundsIC50 ValuesSelectivity Index
Breast Cancer (MDA-MB-231)3-Chloro-4,5-dimethoxybenzylidene derivative7.56 ± 2.23 μM>3-fold vs normal
Neuroblastoma (SK-N-MC)3-Benzylidene-7-methoxychroman-4-one9.64 ± 2.7 μM>2-fold vs normal
Leukemia (K562)4-Clpgc chromene derivative102 ± 1.6 μM1.4-fold vs normal
Oral Squamous Cell Carcinoma7-Methoxy-3-styrylchromone69-fold selectivity69-fold vs normal

Protein Tyrosine Kinase Inhibition Patterns

The protein tyrosine kinase (PTK) inhibitory activity of chromanone derivatives represents a crucial mechanism underlying their anticancer efficacy. While specific data for 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one is not available, extensive research on related chromone and chromanone scaffolds reveals distinctive inhibition patterns across multiple kinase families [11] [12].

Tyrosine Kinase Selectivity Profile

Chromone-based compounds have demonstrated significant inhibitory activity against various protein tyrosine kinases, including c-Src, Bruton's tyrosine kinase (BTK), and Lck. Research on 4-chlorophenyl substituted chromone derivatives revealed modest inhibitory activity against c-Src (IC50 = 60.4 μM), BTK (IC50 = 90.5 μM), and Lck (IC50 = 110 μM), while showing no activity against Abl1, Akt1, ALK, BRAF, CDK2, and PKCα [13].

The tricyclic pyranochromenone scaffold has shown particular promise as BTK inhibitors, with several derivatives exhibiting IC50 values in the range of 0.5-0.9 μM [14]. These compounds demonstrated good selectivity over other associated kinases and effectively decreased proinflammatory cytokine production in cellular models.

DNA-Dependent Protein Kinase Targeting

Chromen-4-one derivatives have emerged as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a critical enzyme in DNA repair pathways. The compound 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one (NU7441) exhibited exceptional DNA-PK inhibitory activity with an IC50 of 13 nM, significantly enhancing the cytotoxicity of topoisomerase II inhibitors [15].

Multitargeted Kinase Inhibition

The chromone-2-aminothiazole derivatives represent a promising class of multitargeted kinase inhibitors. The most potent compound in this series demonstrated CK2 inhibitory activity with an IC50 of 0.08 μM and showed significant antiproliferative effects against HL-60 tumor cells (IC50 = 0.25 μM) [16]. These compounds effectively inhibited downstream signaling pathways, including α-catenin/Akt and PARP/Survivin pathways.

Structure-Activity Relationships

The tyrosine kinase inhibitory patterns of chromanone derivatives are highly dependent on structural modifications. The presence of specific substituents at the 2-, 6-, and 8-positions of the chromanone ring system markedly affects kinase selectivity and potency [17]. Larger, electron-withdrawing substituents in the 6- and 8-positions have been shown to be favorable for SIRT2 inhibition, with 6,8-dibromo-2-pentylchroman-4-one exhibiting an IC50 of 1.5 μM [17] [18].

Kinase TargetRepresentative InhibitorIC50 ValueSelectivity
DNA-PKNU7441 (dibenzothiophenyl-chromen-4-one)13 nM>100-fold
BTKPyranochromenone derivatives0.5-0.9 μM>10-fold
CK2Chromone-2-aminothiazole0.08 μM>5-fold
SIRT26,8-Dibromo-2-pentylchroman-4-one1.5 μM>133-fold
c-Src4-Chlorophenyl chromone60.4 μMLimited

Modulatory Effects on Nuclear Factor-κB Signaling Pathways

The nuclear factor-κB (NF-κB) signaling pathway represents a critical therapeutic target for chromanone derivatives, particularly given its central role in inflammation, cell survival, and oncogenesis [19]. Research on chromanone-based compounds has revealed significant modulatory effects on NF-κB activation and downstream signaling cascades [20] [21].

NF-κB Pathway Inhibition Mechanisms

Chromanone-based derivatives have demonstrated potent inhibitory effects on NF-κB activation through multiple mechanisms. Studies on 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides revealed that compounds bearing specific substituents such as -CH3, -CF3, or -Cl were potent NF-κB inhibitors with IC50 values ranging from 6.0 to 60.2 μM [21]. The most active compound in this series was four times more potent than the reference compound KL-1156.

Neuroinflammatory Pathway Modulation

Chromanone-based neuroinflammatory inhibitors have shown remarkable efficacy in modulating NF-κB-dependent inflammatory responses. The compound 4e demonstrated the most potent inhibitory capacity against nitric oxide (NO) release and inducible nitric oxide synthase (iNOS) expression without apparent cytotoxicity [20]. This compound effectively prevented NF-κB translocation from the cytoplasm to the nucleus and significantly decreased production of proinflammatory cytokines including TNF-α, IL-6, and IL-1β in lipopolysaccharide-induced BV-2 microglial cells.

Toll-like Receptor 4 Pathway Interference

The modulatory effects of chromanone derivatives on NF-κB signaling involve disruption of Toll-like receptor 4 (TLR4)-mediated signaling cascades. Research has shown that these compounds significantly deactivate NF-κB by disturbing TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling pathways [20] [22]. This dual pathway inhibition represents a comprehensive approach to controlling inflammatory responses.

Downstream Target Gene Regulation

NF-κB target gene expression is significantly altered by chromanone derivative treatment. Studies have demonstrated that these compounds effectively suppress the expression of pro-inflammatory genes while upregulating anti-inflammatory mediators. Treatment with active chromanone derivatives resulted in elevated expression of the anti-inflammatory cytokine IL-10, while simultaneously downregulating TNF-α, iNOS, IL-1β, and COX-2 expression in activated macrophages [20].

Clinical Implications for Cancer Therapy

The NF-κB modulatory effects of chromanone derivatives have significant implications for cancer therapy. Research has shown that NF-κB activation is critically involved in tumor cell survival, proliferation, and resistance to apoptosis [23]. The ability of chromanone derivatives to inhibit NF-κB activation while maintaining selectivity for malignant cells suggests their potential as targeted cancer therapeutics.

Molecular Docking and Binding Interactions

Computational studies have provided insights into the molecular basis of NF-κB inhibition by chromanone derivatives. Molecular docking experiments indicate that these compounds may modulate NF-κB-induced gene expression through enhancement of NF-κB binding to its own promoter, resulting in long-lasting activation patterns that differ from conventional inflammatory stimuli [24].

NF-κB Pathway ComponentChromanone EffectFunctional Consequence
IκBα DegradationInhibitedReduced NF-κB nuclear translocation
p65 Nuclear TranslocationSignificantly reducedDecreased transcriptional activity
TLR4/TAK1 SignalingDisruptedBlocked upstream activation
Pro-inflammatory CytokinesDownregulatedReduced inflammatory response
Anti-inflammatory IL-10UpregulatedEnhanced resolution of inflammation

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

Dates

Last modified: 07-26-2023

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